1-(5-Fluoropyridin-3-ylsulfonyl)-n-methylpiperidin-4-amine
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Overview
Description
1-(5-Fluoropyridin-3-ylsulfonyl)-n-methylpiperidin-4-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, including increased stability and reactivity, which make them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(5-Fluoropyridin-3-ylsulfonyl)-n-methylpiperidin-4-amine involves several steps. The process typically starts with the preparation of the fluoropyridine ring, followed by the introduction of the sulfonyl group and the piperidine moiety. Common synthetic routes include:
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base like triethylamine.
Piperidine Introduction: The piperidine ring is typically introduced through nucleophilic substitution reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(5-Fluoropyridin-3-ylsulfonyl)-n-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Fluoropyridin-3-ylsulfonyl)-n-methylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s fluorinated nature makes it useful in studying biological systems, as fluorine atoms can act as probes in NMR spectroscopy.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.
Industry: The compound’s stability and reactivity make it valuable in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-3-ylsulfonyl)-n-methylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and reactivity with enzymes or receptors. The sulfonyl group can also play a role in the compound’s overall activity by affecting its solubility and stability.
Comparison with Similar Compounds
1-(5-Fluoropyridin-3-ylsulfonyl)-n-methylpiperidin-4-amine can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
These compounds share similar structural features but differ in the position of the fluorine atom, which can significantly impact their chemical properties and applications. The presence of the sulfonyl and piperidine groups in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)sulfonyl-N-methylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2S/c1-13-10-2-4-15(5-3-10)18(16,17)11-6-9(12)7-14-8-11/h6-8,10,13H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCSELYSHISFPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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